molecular formula C17H18N2O5 B4889863 methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate

methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate

Cat. No.: B4889863
M. Wt: 330.33 g/mol
InChI Key: TUTLKAWNSPCEPF-LCYFTJDESA-N
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Description

Methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate typically involves the condensation of a pyrrole derivative with a nitrobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10(2)18-11(3)15(17(21)24-4)13(16(18)20)9-12-7-5-6-8-14(12)19(22)23/h5-10H,1-4H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTLKAWNSPCEPF-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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